molecular formula C11H15NO3 B1300685 3-[(Dimethylamino)methyl]-4-hydroxy-5-methoxybenzaldehyde CAS No. 87743-10-0

3-[(Dimethylamino)methyl]-4-hydroxy-5-methoxybenzaldehyde

Cat. No. B1300685
CAS RN: 87743-10-0
M. Wt: 209.24 g/mol
InChI Key: VKEQLWUOIPAOPW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions, such as condensation, methylation, and reductive alkylation. For instance, the synthesis of 4-benzylidenamino-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives involves reactions with 3-ethoxy-4-hydroxybenzaldehyde . Similarly, the reductive alkylation of 3,4,5-trimethoxybenzaldehyde dimethylacetal is used to synthesize 4-alkyl-3,5-dimethoxybenzaldehydes . These methods could potentially be adapted to synthesize the compound of interest by substituting the appropriate precursors and reagents.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques, including IR, NMR, and X-ray crystallography. For example, a Schiff base compound was characterized and its crystal structure was determined, showing a monoclinic system with specific space group parameters . These techniques could be employed to analyze the molecular structure of "3-[(Dimethylamino)methyl]-4-hydroxy-5-methoxybenzaldehyde" once synthesized.

Chemical Reactions Analysis

The chemical reactions of related compounds include acetylation, methylation, and the formation of Schiff bases through condensation reactions . The reactivity of the hydroxy and methoxy groups in these compounds is crucial for their chemical transformations. The compound may undergo similar reactions, which could be useful in further derivatization or in the study of its reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied through various analyses. For example, the acidity of certain compounds was investigated using potentiometric titrations in non-aqueous solvents . The solubility, melting points, and molar conductivities of similar compounds have also been reported . These properties are important for understanding the behavior of the compound in different environments and could be predicted for "3-[(Dimethylamino)methyl]-4-hydroxy-5-methoxybenzaldehyde" based on the behavior of structurally similar compounds.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Derivatives : Research has explored the synthesis of various derivatives from reactions involving compounds structurally similar to 3-[(Dimethylamino)methyl]-4-hydroxy-5-methoxybenzaldehyde. For example, the synthesis of 3-alkyl(aryl)-4-(3-ethoxy-4-hydroxybenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones involved reactions with 3-ethoxy-4-hydroxybenzaldehyde, highlighting the versatility of these compounds in creating new chemical entities (Yüksek et al., 2005).
  • Molecular Imaging : A study on stilbene derivatives, which are structurally related, revealed their potential as diagnostic imaging agents targeting amyloid plaques in Alzheimer's disease. This indicates the possible application of similar compounds in medical imaging and diagnostics (Ono et al., 2003).
  • Synthesis of Isotopically Labeled Probes : The efficient synthesis of isotopically labelled probes like [3-13C]-2,3-dihydroxy-4-methoxybenzaldehyde, a common intermediate in the synthesis of biologically relevant molecules, showcases the utility of these compounds in biochemical research (Collins et al., 2016).

Biochemical and Pharmacological Research

  • Antimicrobial Activity : Schiff base ligands derived from compounds similar to 3-[(Dimethylamino)methyl]-4-hydroxy-5-methoxybenzaldehyde have been synthesized and tested for antimicrobial activity. This indicates the potential of these compounds in developing new antimicrobial agents (Vinusha et al., 2015).
  • Anti-Bacterial Properties : Compounds derived from reactions involving similar aldehydes have been studied for their anti-bacterial properties, suggesting potential applications in addressing bacterial infections (Roy et al., 2014).

Material Science and Organic Synthesis

  • Synthesis of Novel Compounds : The synthesis of novel compounds like 5-methoxy-2,2-dimethyl-2H-1-benzopyran-6-propanoic acid methyl ester from derivatives of hydroxybenzaldehyde demonstrates the role of these compounds in advanced organic synthesis (Henry & Jacobs, 2001).
  • Oxidovanadium(V) Complexes : Studies involving oxidovanadium(V) complexes of similar compounds highlight their significance in inorganic chemistry and potential applications in catalysis and material science (Back et al., 2012).

properties

IUPAC Name

3-[(dimethylamino)methyl]-4-hydroxy-5-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-12(2)6-9-4-8(7-13)5-10(15-3)11(9)14/h4-5,7,14H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKEQLWUOIPAOPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C(C(=CC(=C1)C=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30363372
Record name 3-[(Dimethylamino)methyl]-4-hydroxy-5-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((Dimethylamino)methyl)-4-hydroxy-5-methoxybenzaldehyde

CAS RN

87743-10-0
Record name 3-[(Dimethylamino)methyl]-4-hydroxy-5-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

18.0 g (0.15 mol) of a 40% aqueous dimethylamine solution were added to 12.0 g (0.15 mol) of a 37% aqueous formaldehyde solution in 90 ml of ethanol. Then 15.2 g (0.10 mol) of 4-hydroxy-3-methoxybenzaldehyde (vanillin) were added. The reaction mixture was refluxed for 30 minutes and stirred for a further 24 hours at room temperature. Then the reaction mixture was left to stand overnight in the refrigerator at 0 to 5° C. The precipitated solid was filtered out, washed with ice-cold acetone and dried. The result was a white powder.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
BR Thorat, D Shelke, R Atram, R Yamgar - researchgate.net
Vanillin undergoes sequence of reaction forming phosphonium salt through dimethyaminomethyl derivative (Mannich reaction). The synthesis of phosphonium salt can be achieved by …
Number of citations: 2 www.researchgate.net
BR Thorat, D Shelke, R Atram, R Yamgar - Het. Lett, 2013 - researchgate.net
Vanillin undergoes sequence of reaction forming phosphonium salt through dimethyaminomethyl derivative (Mannich reaction). The synthesis of phosphonium salt can be achieved by …
Number of citations: 8 www.researchgate.net

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